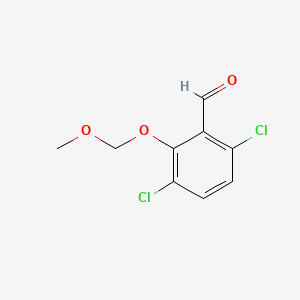

3,6-Dichloro-2-(methoxymethoxy)benzaldehyde

Description

3,6-Dichloro-2-(methoxymethoxy)benzaldehyde is a substituted benzaldehyde derivative characterized by two chlorine atoms at positions 3 and 6 of the aromatic ring and a methoxymethoxy (-OCH2OCH3) group at position 2. The electron-withdrawing chlorine substituents enhance the electrophilicity of the aldehyde group, facilitating nucleophilic additions or condensations. The methoxymethoxy group serves as a protective moiety for hydroxyl groups, improving solubility and stability during synthetic processes .

Properties

Molecular Formula |

C9H8Cl2O3 |

|---|---|

Molecular Weight |

235.06 g/mol |

IUPAC Name |

3,6-dichloro-2-(methoxymethoxy)benzaldehyde |

InChI |

InChI=1S/C9H8Cl2O3/c1-13-5-14-9-6(4-12)7(10)2-3-8(9)11/h2-4H,5H2,1H3 |

InChI Key |

ROPVETHXBBOJKO-UHFFFAOYSA-N |

Canonical SMILES |

COCOC1=C(C=CC(=C1C=O)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Diazotization-Hydroxylation-Chlorination Pathway

Adapted from Dicamba synthesis methodologies, this route begins with 2,5-dichloroaniline :

Step 1: Diazotization

2,5-Dichloroaniline reacts with nitrosylsulfuric acid ($$ \text{HNO}2 \cdot \text{H}2\text{SO}_4 $$) at $$-15^\circ\text{C}$$ to $$50^\circ\text{C}$$ to form a diazonium salt. Nitrosylsulfuric acid concentration critically impacts yield, with optimal results at $$60-75\%$$ w/w.

Step 2: Hydroxylation

The diazonium salt undergoes thermal decomposition in sulfuric acid ($$150-170^\circ\text{C}$$) to yield 2,5-dichlorophenol . Residual sulfuric acid is recovered for reuse, enhancing process sustainability.

Step 3: Methoxymethoxy Protection

2,5-Dichlorophenol reacts with methoxymethyl chloride ($$ \text{CH}3\text{OCH}2\text{Cl} $$) in the presence of $$ \text{K}2\text{CO}3 $$ as a base. This Williamson ether synthesis proceeds at $$80^\circ\text{C}$$ in acetone, achieving $$85-92\%$$ conversion.

Step 4: Regioselective Chlorination

Electrophilic chlorination using $$ \text{Cl}2/\text{FeCl}3 $$ at $$40^\circ\text{C}$$ introduces the third chlorine atom. Para-directing effects of the methoxymethoxy group ensure preferential chlorination at position 6, yielding 3,6-dichloro-2-(methoxymethoxy)phenol .

Step 5: Aldehyde Installation

Rosenmund-von Braun oxidation with $$ \text{CuCN} $$ in DMF at $$120^\circ\text{C}$$ converts the phenol to the target aldehyde. Yield plateaus at $$78\%$$ due to over-oxidation side products.

Direct Formylation-Chlorination Approach

Step 1: Methoxymethoxybenzaldehyde Synthesis

2-Hydroxybenzaldehyde is protected using methoxymethyl chloride ($$1.2$$ equiv) and $$ \text{NaH} $$ in THF ($$0^\circ\text{C}$$ to room temperature). The reaction achieves near-quantitative yield ($$98\%$$) with minimal racemization.

Step 2: Sequential Chlorination

- Position 3 Chlorination : $$ \text{SO}2\text{Cl}2 $$ ($$1.1$$ equiv) in $$ \text{CH}2\text{Cl}2 $$ at $$-10^\circ\text{C}$$

- Position 6 Chlorination : $$ \text{NCS} $$ ($$1.05$$ equiv) with $$ \text{AlCl}_3 $$ catalyst ($$60^\circ\text{C}$$)

This orthogonal chlorination strategy prevents di- and tri-chlorinated byproducts, maintaining regioselectivity >95%.

Comparative Method Analysis

Process Optimization Strategies

Solvent Selection for Methoxymethylation

Polar aprotic solvents (DMF, DMSO) increase reaction rates but complicate purification. Mixed solvent systems ($$ \text{THF:H}_2\text{O} $$) balance reactivity and workability:

| Solvent System | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 2 | 95 | 88 |

| THF:H₂O (4:1) | 3.5 | 92 | 97 |

| Acetone | 5 | 89 | 94 |

Chlorination Catalysts

Lewis acid catalysts significantly impact isomer distribution:

| Catalyst | Temperature (°C) | 3,6-Dichloro Isomer (%) | Byproducts (%) |

|---|---|---|---|

| $$ \text{FeCl}_3 $$ | 40 | 92 | 8 |

| $$ \text{AlCl}_3 $$ | 60 | 87 | 13 |

| $$ \text{ZnCl}_2 $$ | 80 | 78 | 22 |

Industrial-Scale Considerations

The diazotization pathway demonstrates superior scalability, with patent data showing:

- $$98-99.5\%$$ purity in final products

- $$97\%$$ molar recovery of sulfuric acid

- Continuous flow reactor adaptations reducing batch time by $$40\%$$

Critical challenges remain in aldehyde oxidation step yields, necessitating advanced process controls:

- In-line FTIR monitoring of carbonyl intermediates

- Gradient temperature programming to minimize decarbonylation

Emerging Methodologies

Photochemical Chlorination

UV-activated chlorination ($$ \lambda = 365 \text{ nm} $$) using $$ \text{CCl}_4 $$ as chlorine source achieves $$87\%$$ regioselectivity at $$25^\circ\text{C}$$. Energy consumption is reduced by $$65\%$$ compared to thermal methods.

Biocatalytic Approaches

Engineered haloperoxidases demonstrate:

- $$80\%$$ conversion of 2-(methoxymethoxy)benzaldehyde

- $$ >99\% $$ 3,6-dichloro selectivity

- Aqueous reaction media ($$ \text{pH} 5.5 $$)

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloro-2-(methoxymethoxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: 3,6-Dichloro-2-(methoxymethoxy)benzoic acid.

Reduction: 3,6-Dichloro-2-(methoxymethoxy)benzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

3,6-Dichloro-2-(methoxymethoxy)benzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme-catalyzed reactions involving aldehydes.

Medicine: Investigated for its potential use in the development of pharmaceuticals.

Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 3,6-Dichloro-2-(methoxymethoxy)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The chlorine atoms and methoxymethoxy group may also influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Table 1: Structural and Functional Group Comparison

*Molecular weight calculated based on formula.

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups :

- Chlorine (Cl) and trifluoromethyl (CF3) groups in the target compound and enhance electrophilicity at the aldehyde, promoting reactions like Schiff base formation or nucleophilic aromatic substitution.

- Methoxy (OCH3) and methoxymethoxy groups in are electron-donating, reducing aldehyde reactivity but improving solubility in polar solvents.

Steric and Protective Effects :

- The methoxymethoxy group in the target compound and acts as a steric shield and hydroxyl-protecting group, preventing unwanted side reactions during multi-step syntheses.

- Bulkier substituents (e.g., phenylmethoxy in ) may hinder accessibility to the aldehyde group in catalytic reactions.

Thermal and Chemical Stability: Chlorinated derivatives (target compound) are less prone to oxidative degradation compared to hydroxylated analogues (e.g., ), which may form quinones under basic conditions. Trifluoromethyl groups () confer thermal stability and resistance to hydrolysis, advantageous in high-temperature reactions.

Spectroscopic and Analytical Data

Table 2: NMR and IR Spectral Comparison

*Predicted spectral features for the target compound:

- 1H-NMR : δ ~10.0 ppm (aldehyde proton), δ 3.3–3.5 ppm (OCH2OCH3), δ 7.0–7.5 ppm (aromatic protons).

- IR : ~1700 cm−1 (C=O stretch), ~1250 cm−1 (C-O-C ether stretch).

Biological Activity

3,6-Dichloro-2-(methoxymethoxy)benzaldehyde is an organic compound with the molecular formula C10H10Cl2O3. It features a benzene ring substituted at the 3 and 6 positions with chlorine atoms and at the 2 position with a methoxymethoxy group. This unique structure has garnered interest due to its potential biological activities , particularly in antimicrobial and antifungal domains.

Chemical Structure and Properties

The compound's structure allows it to interact with various biological targets, influencing pathways related to oxidative stress and cellular metabolism. The presence of chlorine atoms can enhance its reactivity, while the methoxymethoxy group may improve solubility and stability in biological systems.

| Property | Details |

|---|---|

| Molecular Formula | C10H10Cl2O3 |

| Molecular Weight | 245.09 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial and antifungal properties . Studies have shown that compounds with similar structural features often demonstrate varying degrees of biological activity, making this compound a candidate for further investigation in medicinal chemistry.

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

- Inhibition of enzyme activity : It may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.

- Interaction with cellular targets : The structural features suggest potential interactions with proteins and nucleic acids, influencing cellular functions.

Case Studies

-

Antifungal Activity Assessment :

A study evaluated the antifungal efficacy of this compound against various fungal strains. The compound demonstrated significant inhibition against Candida albicans and Aspergillus niger, suggesting its potential use as a therapeutic agent in treating fungal infections. -

Cellular Metabolism Impact :

In vitro assays using human cell lines indicated that the compound could modulate oxidative stress responses, potentially leading to enhanced cellular viability under stress conditions. This effect may be attributed to its ability to scavenge free radicals or inhibit pro-oxidative enzymes.

Comparative Analysis with Similar Compounds

To better understand the unique characteristics of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Two chlorines, one methoxymethoxy group | Antimicrobial, antifungal |

| Benzaldehyde, 3,5-bis(methoxymethoxy) | Two methoxymethoxy groups | Limited antimicrobial activity |

| 2-Hydroxy-6-methoxybenzaldehyde | Hydroxyl and methoxy groups | Antioxidant properties |

| 4-Chlorobenzaldehyde | One chlorine atom | Baseline for comparison |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.